
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile is a chemical compound with a molecular formula of C7H8ClN3O. This compound is part of the pyrazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile typically involves the reaction of 4-chloro-1H-pyrazole-5-carbonitrile with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the solvent used is often dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 4-amino-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile.
Oxidation: Formation of 4-chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-chloro-1-(2-methoxyethyl)-1H-pyrazole-5-amine.
Applications De Recherche Scientifique
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1H-pyrazole-5-carbonitrile: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
1-(2-Methoxyethyl)-1H-pyrazole-5-carbonitrile:
Uniqueness
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile is unique due to the presence of both the chlorine atom and the methoxyethyl group. This combination of functional groups can enhance its reactivity and provide a broader range of applications compared to similar compounds.
Propriétés
Formule moléculaire |
C7H8ClN3O |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
4-chloro-2-(2-methoxyethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8ClN3O/c1-12-3-2-11-7(4-9)6(8)5-10-11/h5H,2-3H2,1H3 |
Clé InChI |
KYXZVIOHQGBRSG-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=C(C=N1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


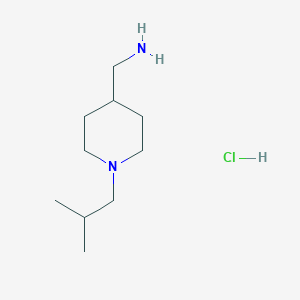

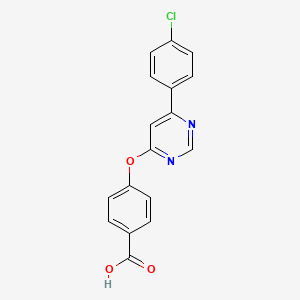
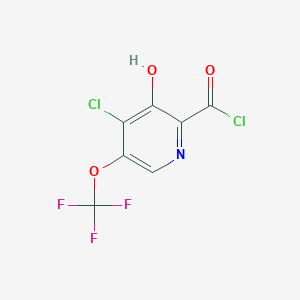
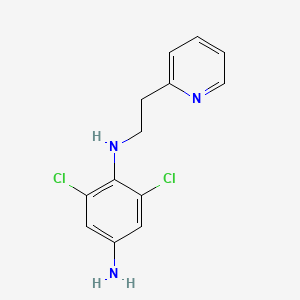

![(2-Fluorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B11775701.png)
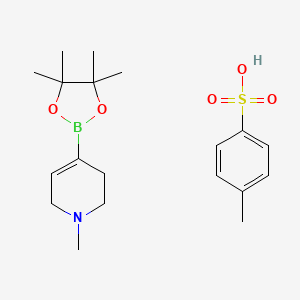
![2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11775714.png)
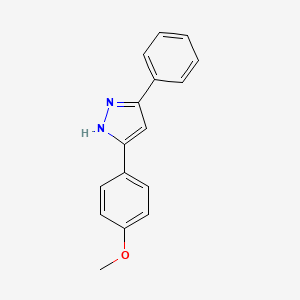

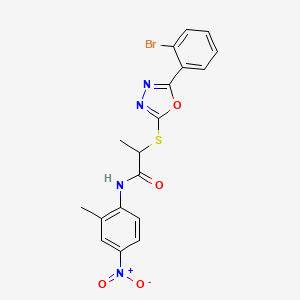

![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)
